molecular formula C7H3Cl2NO B1626771 2,4-Dichlorophenyl cyanate CAS No. 1601-46-3

2,4-Dichlorophenyl cyanate

Cat. No. B1626771
CAS RN: 1601-46-3
M. Wt: 188.01 g/mol
InChI Key: BRBXNVQANQPNPP-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl cyanate is a derivative of phenol . It is a white solid that is mildly acidic .


Synthesis Analysis

The compound 2,4-dichlorophenylcyanoxime has significance in its possible application in cancer chemotherapy treatments since it acts as an inhibitor of the human carbonic reductase . This enzyme decreases the effectiveness of anthracycline drug treatment of some types of cancer . The compound was synthesized in high yield at ambient conditions from 2,4-dichlorophenylacetonitrile, using gaseous methylnitrite .


Molecular Structure Analysis

The molecular formula of 2,4-Dichlorophenyl cyanate is C7H3Cl2NO . Its average mass is 188.011 Da and its monoisotopic mass is 186.959167 Da .


Chemical Reactions Analysis

The compound 2,4-dichlorophenylcyanoxime acts as an inhibitor of the human carbonic reductase . This enzyme decreases the effectiveness of anthracycline drug treatment of some types of cancer .


Physical And Chemical Properties Analysis

2,4-Dichlorophenyl cyanate is a white solid that is mildly acidic . Its molecular formula is C7H3Cl2NO and its average mass is 188.011 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : Feng Gui-ron (2014) explored the synthesis of 2,4-Dichlorophenyl isocyanate, a derivative of 2,4-Dichlorophenyl cyanate, using a clean technology approach. Optimal conditions for the synthesis were identified, achieving a yield of around 38% (Feng Gui-ron, 2014).

Environmental and Agricultural Applications

  • Herbicide Toxicity Analysis : Natana Raquel Zuanazzi et al. (2020) conducted a scientometric review on the global research trends concerning the toxicity of 2,4-D herbicides, a category that includes compounds like 2,4-Dichlorophenyl cyanate. This study provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).

Environmental Remediation

  • Detoxification by Fungi : J. Nykiel-Szymańska et al. (2017) studied the degradation of 2,4-Dichlorophenyl cyanate by the fungus Umbelopsis isabellina. They found that the fungus could remove 98% of the herbicide, significantly reducing its toxicity (J. Nykiel-Szymańska, Paulina Stolarek, P. Bernat, 2017).
  • Nanoparticle-Based Removal : Liqin Zhou et al. (2019) developed β-cyclodextrin-based submicron polymeric particles for the efficient removal of 2,4-Dichlorophenyl cyanate from water. Their method showed high adsorption capacity and excellent structural stability, offering a promising solution for water remediation (Liqin Zhou, Zhijun Xu, Kai-Xin Yi, QiuYuan Huang, K. Chai, Z. Tong, Hongbing Ji, 2019).

Sensor Development and Analytical Applications

  • Electrochemical Detection : Fairuz Liyana Mohd Rasdi et al. (2016) designed an ionic liquid modified carbon paste electrode for detecting 2,4-Dichlorophenyl cyanate in environmental samples. This sensor demonstrated enhanced sensitivity and selectivity, making it a valuable tool for environmental monitoring (Fairuz Liyana Mohd Rasdi, S. Mohamad, N. A. Manan, Hamid Rashidi Nodeh, 2016).

Advanced Material Applications

  • Catalyst in Hydrodechlorination : G. Pina et al. (2003) investigated the use of 2,4-Dichlorophenyl cyanate in the gas phase hydrodechlorination over Ni/SiO2 catalysts. They found that the specific Cl removal was greater with an increase in the average Ni particle diameter, indicating the potential for environmental applications (G. Pina, C. Louis, M. Keane, 2003).

Safety And Hazards

The safety data sheet for a related compound, 2,4-Dichlorophenol, indicates that it is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . It may also cause cancer .

Future Directions

While specific future directions for 2,4-Dichlorophenyl cyanate are not available in the search results, it’s worth noting that 2,4-Dichlorobenzyl alcohol, a related compound, is a common ingredient in throat lozenges and has been found to deactivate certain viruses . This suggests potential future applications in the medical field.

properties

IUPAC Name

(2,4-dichlorophenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBXNVQANQPNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538253
Record name 2,4-Dichlorophenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorophenyl cyanate

CAS RN

1601-46-3
Record name 2,4-Dichlorophenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Citations

For This Compound
2
Citations
L Kagedal, S Akerstrom - Acta chem. scand, 1970 - actachemscand.org
Several methods for covalently bonding amino acids, peptides, and proteins to various polysaccharides have been described. Reactive derivatives such as diazotized m-…
Number of citations: 35 actachemscand.org
AH Gerber, JR Cable… - 1977 - apps.dtic.mil
Preparation of polyorganonitriles via a ring opening polymerization of triazine monomers is not a viable approach. A variety of substituted triazines were screened using metallic and …
Number of citations: 2 apps.dtic.mil

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